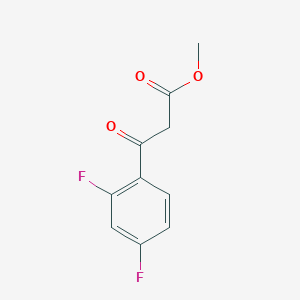

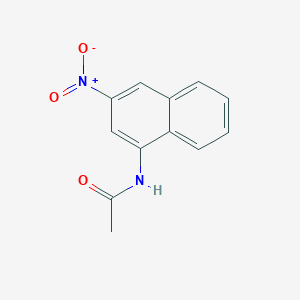

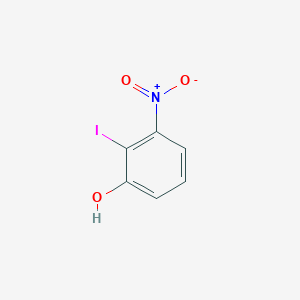

![molecular formula C9H9N3O2 B176135 咪唑并[1,2-B]哒嗪-2-甲酸乙酯 CAS No. 123531-27-1](/img/structure/B176135.png)

咪唑并[1,2-B]哒嗪-2-甲酸乙酯

描述

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate is a derivative of imidazo[1,2-b]pyridazine, which is an important heterocyclic nucleus . This compound has been synthesized and characterized by spectroscopic techniques . It has been found to have good biological activity and has been widely studied in drug molecules .

Synthesis Analysis

The compound was synthesized using a new structure that has not been reported before . The chemical structure of the target compound was identified by MS, 1H NMR, FT-IR, and 13C NMR . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .Molecular Structure Analysis

The crystal structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was determined by single crystal X-ray diffraction analysis . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate were analyzed using various spectroscopic techniques and X-ray diffraction . The results were consistent with the theoretical study .科学研究应用

Organic Synthesis and Drug Development

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate serves as a versatile scaffold in organic synthesis. Its structure is pivotal in the development of new drugs, particularly due to its nitrogen-rich heterocyclic framework which is often associated with biological activity . The compound’s reactivity allows for the creation of diverse derivatives, which can be screened for pharmacological properties.

Optoelectronic Devices

In the field of materials science, this compound has shown potential in the development of optoelectronic devices . Its electronic properties make it suitable for use in light-emitting diodes (LEDs), photovoltaic cells, and other applications where the manipulation of light and electricity is crucial.

Sensors

The reactivity and stability of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate make it an excellent candidate for the development of sensors . These sensors can be used to detect environmental pollutants, biological markers, or chemical substances, providing valuable data for various scientific and industrial applications.

Anti-Cancer Research

There is ongoing research into the use of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate derivatives as potential anti-cancer agents . The compound’s ability to interact with biological systems may lead to the development of new therapies that target specific cancer cells with reduced side effects.

Confocal Microscopy and Imaging

In the realm of bioimaging, derivatives of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate are being explored as emitters for confocal microscopy and imaging . These compounds can help in the visualization of cellular structures and functions, aiding in the diagnosis and study of various diseases.

BTK Inhibitors for Autoimmune Diseases

The compound has been studied for its application in the synthesis of Bruton’s tyrosine kinase (BTK) inhibitors . BTK inhibitors are a class of drugs that can modulate the immune system and are being researched for the treatment of autoimmune diseases.

Heterocyclic Building Blocks

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate is also used as a building block in the synthesis of more complex heterocyclic compounds . These building blocks are essential for the creation of compounds with specific properties required for advanced scientific research.

Pharmaceutical Intermediates

Lastly, this compound is valuable as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various drugs, playing a critical role in the development of new medications with improved efficacy and safety profiles.

作用机制

Target of Action

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate is a derivative of imidazo[1,2-b]pyridazine, which has been widely studied for its biological activity . These compounds show diverse biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, and acetylcholinesterase inhibitors . They can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites .

Mode of Action

It’s known that imidazo[1,2-b]pyridazine derivatives can interact with their targets to exert their biological effects . For example, some derivatives have been found to inhibit kinases , which are enzymes that modify other proteins by chemically adding phosphate groups, a process that can affect the function of the target proteins.

Biochemical Pathways

Imidazo[1,2-b]pyridazine derivatives have been associated with various biochemical pathways due to their diverse biological activities . For instance, some derivatives have been found to inhibit kinases, which play crucial roles in various cellular processes, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .

Pharmacokinetics

A related compound has been reported to have good oral bioavailability , suggesting that Ethyl imidazo[1,2-B]pyridazine-2-carboxylate might also have favorable pharmacokinetic properties.

Result of Action

Given the diverse biological activities of imidazo[1,2-b]pyridazine derivatives , it can be inferred that Ethyl imidazo[1,2-B]pyridazine-2-carboxylate might have multiple effects at the molecular and cellular levels.

未来方向

Given the biological activity of imidazo[1,2-b]pyridazine derivatives and the successful synthesis of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate, there is strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine . These compounds show diverse biological activities and pharmacological properties, suggesting potential for future research and development .

属性

IUPAC Name |

ethyl imidazo[1,2-b]pyridazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-8(11-7)4-3-5-10-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOLUKGMRJYPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=N1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445338 | |

| Record name | ETHYL IMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123531-27-1 | |

| Record name | ETHYL IMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

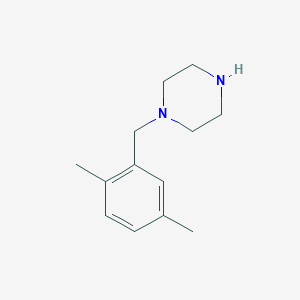

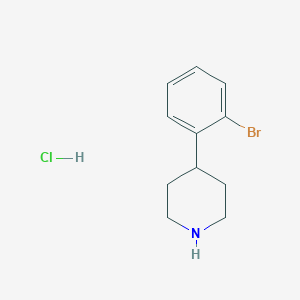

![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)

![Bis[4-(3-aminophenoxy)phenyl] phenylphosphine oxide](/img/structure/B176078.png)